

# microRNA-140: A Technical Guide to its Discovery, Biogenesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	MU140	
Cat. No.:	B1193150	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 20-24 nucleotides in length, that play a pivotal role in the post-transcriptional regulation of gene expression.[1] The discovery of the first miRNA, lin-4, in C. elegans in 1993 by Victor Ambros and Gary Ruvkun, marked a paradigm shift in our understanding of gene regulation.[2][3][4][5] [6][7] This seminal work revealed a novel layer of genetic control that is conserved across species, including humans.[3] Among the thousands of miRNAs identified to date, microRNA-140 (miR-140) has garnered significant attention for its specific and crucial roles in developmental processes and disease, particularly in cartilage biology and osteoarthritis.[8][9] [10] This technical guide provides an in-depth exploration of the discovery, biogenesis, and experimental analysis of miR-140.

## **Discovery of microRNA-140**

While the general discovery of microRNAs dates back to 1993, the specific identification of miR-140 occurred in the subsequent years of intensive research aimed at cloning and characterizing these novel regulatory molecules.[2][3][4][5][6][7] A key early study that provided significant insight into the function of miR-140 was published in 2008, where researchers experimentally identified its targets in cartilage-specific cells.[11][12] This work, along with other contemporary studies, solidified the understanding of miR-140 as a critical regulator in chondrocytes.[9]



# **Biogenesis of microRNA-140**

The biogenesis of miR-140 follows the canonical miRNA processing pathway, a multi-step process that begins in the nucleus and culminates in the cytoplasm with the production of two mature miRNA strands: miR-140-5p and miR-140-3p.[2]

- Transcription: The MIR140 gene is located within an intron of the WWP2 gene on chromosome 16 in humans.[13] It is transcribed by RNA Polymerase II to produce a long primary transcript known as pri-miR-140.[1] This pri-miRNA transcript forms a characteristic hairpin structure.
- Nuclear Processing by Drosha-DGCR8: In the nucleus, the pri-miR-140 is recognized and cleaved by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner protein DGCR8.[14][15] This cleavage event excises the hairpin precursor, a ~70 nucleotide molecule called pre-miR-140.
- Nuclear Export: The pre-miR-140 is then exported from the nucleus to the cytoplasm by the transport protein Exportin-5.[15]
- Cytoplasmic Processing by Dicer: In the cytoplasm, the pre-miR-140 hairpin is further
  processed by another RNase III enzyme, Dicer.[15][16] Dicer cleaves the terminal loop of the
  pre-miR-140, yielding a short, double-stranded RNA duplex.
- Mature miRNA Formation: This duplex consists of the two mature strands, miR-140-5p and miR-140-3p. One of these strands, the "guide" strand, is preferentially loaded into the RNAinduced silencing complex (RISC), where it guides the complex to target messenger RNAs (mRNAs) for translational repression or degradation. The other "passenger" strand is typically degraded.

## **Signaling Pathway Diagram**

Caption: Canonical biogenesis pathway of microRNA-140.

# Quantitative Data on miR-140 Expression

The relative abundance of the two mature strands, miR-140-5p and miR-140-3p, can vary significantly between different tissues and disease states.



Tissue/Condition	Relative Expression of miR-140-5p vs. miR-140-3p	Reference
Human Articular Cartilage	miR-140-3p is >10-fold more abundant than miR-140-5p.	[17][18][19]
Synovial Fluid (Knee Osteoarthritis)	miR-140-5p is approximately 7.4 times more abundant than miR-140-3p.	[20]
Human Tissues (General)	Tissue-specific matching expression profiles for both -3p and -5p forms.	[21][22]

# **Experimental Protocols**

The study of miR-140 relies on a variety of molecular biology techniques to detect its expression and validate its targets.

## Northern Blotting for microRNA Detection

Northern blotting is a classical technique to detect and quantify specific RNA molecules. For miRNAs, this method requires modifications to account for their small size.

#### 1. RNA Extraction:

- Total RNA is extracted from cells or tissues using a method that efficiently recovers small RNAs, such as TRIzol reagent or a dedicated miRNA isolation kit.
- 2. Polyacrylamide Gel Electrophoresis:
- 10-30 μg of total RNA is resolved on a 15% denaturing polyacrylamide gel containing 8 M urea.
- A low-molecular-weight RNA ladder should be run alongside the samples.

#### 3. RNA Transfer:



- The RNA is transferred from the gel to a positively charged nylon membrane via electroblotting or capillary transfer.
- The membrane is then UV cross-linked to immobilize the RNA.
- 4. Hybridization:
- The membrane is pre-hybridized in a suitable hybridization buffer.
- A labeled probe complementary to the mature miR-140 sequence (either -5p or -3p) is added. Locked Nucleic Acid (LNA) probes are often used to increase sensitivity and specificity.[1][23][24]
- Hybridization is typically carried out overnight at a temperature optimized for the specific probe.
- 5. Washing and Detection:
- The membrane is washed with stringent buffers to remove non-specifically bound probe.
- The signal is detected using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).[25]

## In Situ Hybridization (ISH) for microRNA Localization

ISH allows for the visualization of miRNA expression within the context of tissue architecture.

- 1. Tissue Preparation:
- Tissues are fixed (e.g., in 4% paraformaldehyde), paraffin-embedded, and sectioned, or prepared as cryosections.[26]
- 2. Permeabilization and Pre-hybridization:
- Tissue sections are treated with proteinase K to improve probe accessibility.
- Sections are pre-hybridized to block non-specific binding sites.
- 3. Hybridization:



- A DIG-labeled LNA probe complementary to miR-140 is applied to the sections and hybridized overnight in a humidified chamber.[26][27]
- 4. Post-Hybridization Washes:
- Stringent washes are performed to remove unbound probe.
- 5. Immunodetection and Visualization:
- An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied.
- A chromogenic substrate (e.g., NBT/BCIP) is added, which produces a colored precipitate at the site of miRNA expression.[26]
- The sections are counterstained and visualized under a microscope.

### **Luciferase Reporter Assay for Target Validation**

This assay is used to determine if a gene is a direct target of a specific miRNA.

- 1. Vector Construction:
- The 3' Untranslated Region (3' UTR) of the putative target gene containing the predicted miR-140 binding site is cloned downstream of a luciferase reporter gene in an expression vector.[28][29][30][31][32]
- A control vector with a mutated miR-140 binding site is also created.
- 2. Cell Transfection:
- A suitable cell line (e.g., HEK293T) is co-transfected with:
  - The luciferase reporter vector (either wild-type or mutant 3' UTR).
  - A plasmid expressing pre-miR-140 or a synthetic miR-140 mimic.
  - A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.
     [28][32]



- 3. Luciferase Activity Measurement:
- After 24-48 hours, the cells are lysed, and the activities of both luciferases are measured using a luminometer.[28][32]
- 4. Data Analysis:
- The firefly luciferase activity is normalized to the Renilla luciferase activity.
- A significant decrease in luciferase activity in the presence of miR-140 with the wild-type 3'
   UTR, but not with the mutant 3' UTR, confirms a direct interaction.

### **Experimental Workflow Diagram**

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. MicroRNA detection by northern blotting using locked nucleic acid probes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miR-140-5p and miR-140-3p: Key Actors in Aging-Related Diseases? PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Harvard Medical School Scientist Gary Ruvkun Receives Nobel Prize for Discovery of microRNA | Harvard Medical School [hms.harvard.edu]
- 5. Nobel Prize awarded for the discovery of microRNA and its role in post-transcriptional gene regulati Kilburn & Strode [kilburnstrode.com]
- 6. Nobel Prize for microRNA | The Scientist [the-scientist.com]
- 7. MicroRNAs: History, Biogenesis, and Their Evolving Role in Animal Development and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-140 and the silencing of osteoarthritis PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 9. MicroRNA-140 is expressed in differentiated human articular chondrocytes and modulates IL-1 responses PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental identification of microRNA-140 targets by silencing and overexpressing miR-140 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GeneCards Commercial Trial LifeMap Sciences [lifemapsc.com]
- 14. Drosha processing controls the specificity and efficiency of global microRNA expression -PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Conservation of Differential Animal MicroRNA Processing by Drosha and Dicer [frontiersin.org]
- 17. microRNA-seq of cartilage reveals an overabundance of miR-140-3p which contains functional isomiRs PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. Dysregulation of both miR-140-3p and miR-140-5p in synovial fluid correlate with osteoarthritis severity PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distribution of miRNA expression across human tissues PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. biosyn.com [biosyn.com]
- 25. signosisinc.com [signosisinc.com]
- 26. In situ hybridization detection of microRNAs PMC [pmc.ncbi.nlm.nih.gov]
- 27. bicellscientific.com [bicellscientific.com]
- 28. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol Creative Biogene [creative-biogene.com]
- 29. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]



- 31. miRNA Luciferase Reporter Assay Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 32. Evaluating the MicroRNA Targeting Sites by Luciferase Reporter Gene Assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [microRNA-140: A Technical Guide to its Discovery, Biogenesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193150#microrna-140-discovery-and-biogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com